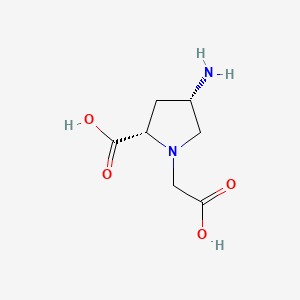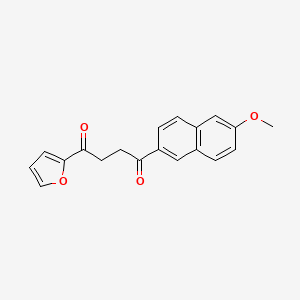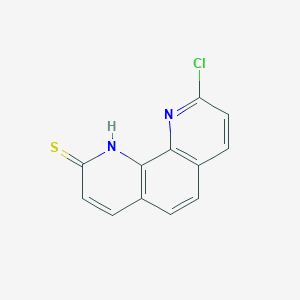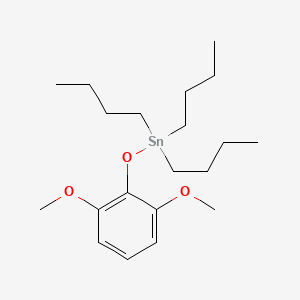![molecular formula C25H16O B12561712 Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] CAS No. 160430-59-1](/img/structure/B12561712.png)
Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is a complex organic compound characterized by its unique spiro structure, which involves a fluorene moiety connected to a naphthopyran unit
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and naphthopyran units. This reaction requires palladium catalysts and is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Wirkmechanismus
The mechanism by which Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] exerts its effects involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
- Spiro[fluorene-9,9’-diketopyrrolopyrrole]
Uniqueness
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is unique due to its specific spiro linkage and the combination of fluorene and naphthopyran units. This structure imparts distinct photophysical properties, making it particularly suitable for applications in organic electronics and photonics .
Eigenschaften
CAS-Nummer |
160430-59-1 |
|---|---|
Molekularformel |
C25H16O |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
spiro[benzo[f]chromene-3,9'-fluorene] |
InChI |
InChI=1S/C25H16O/c1-2-8-18-17(7-1)13-14-24-21(18)15-16-25(26-24)22-11-5-3-9-19(22)20-10-4-6-12-23(20)25/h1-16H |
InChI-Schlüssel |
PGKYCFLVBGRIBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)


![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)


![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
silane](/img/structure/B12561705.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)

![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)

